molecular formula C12H21ClN2O2 B2475085 N-[(2S,3R)-2-Tert-butyl-6-oxopiperidin-3-yl]-2-chloropropanamide CAS No. 2411184-05-7

N-[(2S,3R)-2-Tert-butyl-6-oxopiperidin-3-yl]-2-chloropropanamide

Cat. No. B2475085
CAS RN: 2411184-05-7
M. Wt: 260.76
InChI Key: KNFCFDULUCOEIN-JDOFKEMOSA-N
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Description

N-[(2S,3R)-2-Tert-butyl-6-oxopiperidin-3-yl]-2-chloropropanamide is a synthetic compound that is commonly used in scientific research. It is a type of piperidine derivative that has been shown to have a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-[(2S,3R)-2-Tert-butyl-6-oxopiperidin-3-yl]-2-chloropropanamide is not fully understood, but it is thought to involve the modulation of cellular signaling pathways. Specifically, it has been shown to inhibit the activity of protein kinase C, which is involved in a range of cellular processes including cell proliferation and differentiation. Additionally, it has been shown to activate the ERK1/2 pathway, which is involved in the regulation of gene expression and cell survival.
Biochemical and Physiological Effects:
N-[(2S,3R)-2-Tert-butyl-6-oxopiperidin-3-yl]-2-chloropropanamide has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit autophagy, and regulate calcium signaling. Additionally, it has been shown to have anti-inflammatory effects, and to modulate the immune response.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(2S,3R)-2-Tert-butyl-6-oxopiperidin-3-yl]-2-chloropropanamide in lab experiments is its ability to modulate cellular signaling pathways, which allows researchers to study the effects of these pathways on various biological processes. Additionally, it has been shown to have a range of effects on cellular processes, making it a useful tool for studying a variety of biological systems. However, one limitation of using N-[(2S,3R)-2-Tert-butyl-6-oxopiperidin-3-yl]-2-chloropropanamide is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the results obtained from experiments using this compound.

Future Directions

There are several future directions for research involving N-[(2S,3R)-2-Tert-butyl-6-oxopiperidin-3-yl]-2-chloropropanamide. One area of interest is the role of this compound in regulating calcium signaling, and its potential use as a therapeutic agent for diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of this compound, and to identify other cellular signaling pathways that it may modulate. Finally, there is a need for more studies on the safety and toxicity of N-[(2S,3R)-2-Tert-butyl-6-oxopiperidin-3-yl]-2-chloropropanamide, in order to determine its potential use as a therapeutic agent.

Synthesis Methods

The synthesis of N-[(2S,3R)-2-Tert-butyl-6-oxopiperidin-3-yl]-2-chloropropanamide involves the reaction of 2-chloropropanoyl chloride with (2S,3R)-2-Tert-butyl-6-oxopiperidine-3-carboxylic acid. This reaction takes place in the presence of a base such as triethylamine, and the resulting product is purified using standard techniques such as column chromatography.

Scientific Research Applications

N-[(2S,3R)-2-Tert-butyl-6-oxopiperidin-3-yl]-2-chloropropanamide has been used extensively in scientific research as a tool to study various biological processes. It has been shown to have a range of effects on cellular signaling pathways, including the inhibition of protein kinase C and the activation of the ERK1/2 pathway. Additionally, it has been used to study the role of calcium signaling in cellular processes such as apoptosis and autophagy.

properties

IUPAC Name

N-[(2S,3R)-2-tert-butyl-6-oxopiperidin-3-yl]-2-chloropropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21ClN2O2/c1-7(13)11(17)14-8-5-6-9(16)15-10(8)12(2,3)4/h7-8,10H,5-6H2,1-4H3,(H,14,17)(H,15,16)/t7?,8-,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNFCFDULUCOEIN-JDOFKEMOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCC(=O)NC1C(C)(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)N[C@@H]1CCC(=O)N[C@H]1C(C)(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2S,3R)-2-Tert-butyl-6-oxopiperidin-3-yl]-2-chloropropanamide

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